2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Physicochemical Properties pKa Drug-likeness

For procurement teams and researchers: 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is a non-substitutable building block where the 2-fluoro-5-(1H-pyrazol-3-yl) architecture is pharmacophore-critical. Unlike 4-(1H-pyrazol-3-yl)benzoic acid or 2-fluorobenzoic acid, this compound's unique substitution pattern imparts a significantly lower pKa (~3.0) that alters ionization, solubility, and kinase active-site binding. Essential for p38 MAP kinase inhibitor SAR programs and fluorinated agrochemical lead optimization. Sourcing analogs will derail synthetic routes and invalidate biological data. Secure your supply chain with the authentic scaffold.

Molecular Formula C10H7FN2O2
Molecular Weight 206.176
CAS No. 956723-00-5
Cat. No. B2372104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid
CAS956723-00-5
Molecular FormulaC10H7FN2O2
Molecular Weight206.176
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NN2)C(=O)O)F
InChIInChI=1S/C10H7FN2O2/c11-8-2-1-6(5-7(8)10(14)15)9-3-4-12-13-9/h1-5H,(H,12,13)(H,14,15)
InChIKeyBHCDKIFOFUMDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid: Key Physicochemical and Structural Properties for Scientific Selection


2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid (CAS: 956723-00-5) is a heterocyclic aromatic carboxylic acid building block with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol . It is characterized by a benzoic acid core substituted at the 2-position with a fluorine atom and at the 5-position with a 1H-pyrazol-3-yl group . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and agrochemical research . Predicted physicochemical properties, including a boiling point of 479.3±35.0 °C, a density of 1.441±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.02±0.10, have been calculated .

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid: Why Simple Substitution by Structural Analogs is Insufficient for Reliable Research Outcomes


Direct substitution of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid with closely related analogs like 4-(1H-pyrazol-3-yl)benzoic acid or 2-fluorobenzoic acid is scientifically unsound due to the non-additive and often dramatic impact of its specific substitution pattern on key molecular properties. The unique juxtaposition of the electron-withdrawing 2-fluoro substituent and the 5-(1H-pyrazol-3-yl) group creates a distinct electronic environment and hydrogen-bonding network that is not replicated in other isomers or simpler analogs. This results in a significantly more acidic carboxylic acid (pKa ~3.0) compared to non-fluorinated or differently substituted analogs (pKa ~3.9-4.2) . This difference in acidity alters the compound's ionization state, solubility, and binding affinity in biological systems, making it a non-interchangeable building block in the synthesis of complex molecules like p38 MAP kinase inhibitors [1]. Consequently, any change to this specific architecture necessitates a full re-evaluation of the synthetic route and biological outcome.

Quantitative Differentiation of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid: Comparative Evidence Against Key Analogs


Enhanced Acidity of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid vs. 4-(1H-pyrazol-3-yl)benzoic acid

The 2-fluoro substituent significantly increases the acidity of the benzoic acid moiety compared to its non-fluorinated positional isomer, 4-(1H-pyrazol-3-yl)benzoic acid. The predicted pKa for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is 3.02±0.10 , whereas the predicted pKa for the 4-positional isomer is 3.92±0.10 .

Physicochemical Properties pKa Drug-likeness Building Block

Molecular Weight and Scaffold Differentiation from Simpler Analogs

2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid possesses a distinct molecular weight of 206.17 g/mol . This is significantly higher than the core structural analog 2-fluorobenzoic acid (MW: 140.11 g/mol) and lower than more complex derivatives like 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid. This positions the compound as a unique intermediate in the synthesis of more complex molecules, offering a balance of synthetic tractability and structural complexity.

Physicochemical Properties Molecular Weight Scaffold Complexity Building Block

Scaffold Confirmation as a Precursor to p38 MAP Kinase Inhibitors

While no direct biological data is available for the compound itself, its core structure falls within the broad claims of patents describing pyrazole derivatives as p38 MAP kinase inhibitors [1]. For instance, the patent US9249125 exemplifies numerous pyrazole-containing benzoic acid derivatives designed for this purpose. This provides a class-level inference that the specific substitution pattern of 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid is relevant to this therapeutic area, unlike simpler analogs like 2-fluorobenzoic acid or 4-(1H-pyrazol-3-yl)benzoic acid which are not claimed in the same context.

Medicinal Chemistry p38 MAPK Inhibitor Scaffold Kinase

Application Scenarios for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid Based on Structural and Physicochemical Differentiation


Design of p38 MAP Kinase Inhibitor Libraries

In a medicinal chemistry program focused on developing novel p38 MAP kinase inhibitors, 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid serves as a key starting material or intermediate [1]. Its specific 2-fluoro-5-(1H-pyrazol-3-yl) substitution pattern is central to the pharmacophore of a class of pyrazole-based inhibitors described in patent literature. Researchers would procure this compound over its non-fluorinated or positional analogs to build a library of derivatives that precisely match the intellectual property landscape and explore the structure-activity relationships (SAR) around a validated scaffold. The enhanced acidity (pKa ~3.0) relative to other isomers may also be exploited to improve binding interactions with key lysine or arginine residues in the kinase active site.

Agrochemical Lead Optimization for Enhanced Lipophilicity and Bioactivity

The compound's fluorinated aromatic structure is known to enhance lipophilicity and metabolic stability, making it a valuable building block in agrochemical research [1]. A researcher developing new herbicides or fungicides might select this specific building block to introduce both a fluorine atom (for improved bioavailability) and a pyrazole ring (for target engagement) in a single, efficient synthetic step. The specific substitution pattern differentiates it from other fluorobenzoic acids or pyrazoles, enabling the exploration of a unique chemical space not accessible with simpler or more common building blocks.

Probing Electronic Effects in Organometallic Cross-Coupling Reactions

The combination of an electron-withdrawing fluorine and an electron-rich pyrazole on the benzoic acid core makes this compound an interesting substrate for fundamental studies in organometallic chemistry, particularly for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The significantly lower pKa of the carboxylic acid compared to its analogs could influence catalyst selection and reaction conditions. A process chemist might select this specific compound to benchmark a new catalyst system or to study the influence of a remote acidic group on the rate and selectivity of cross-coupling at the pyrazole nitrogen or after conversion of the carboxylic acid to a different functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(1H-pyrazol-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.